![molecular formula C14H17N3O4S2 B1308421 4-{[(2,1,3-苯并噻二唑-4-磺酰基)氨基]-甲基}环己烷甲酸 CAS No. 899721-22-3](/img/structure/B1308421.png)

4-{[(2,1,3-苯并噻二唑-4-磺酰基)氨基]-甲基}环己烷甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

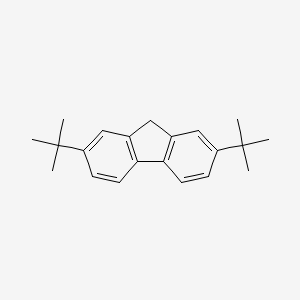

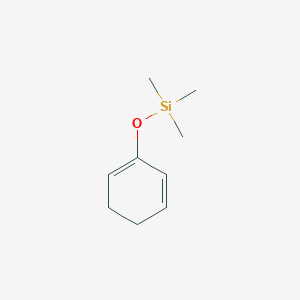

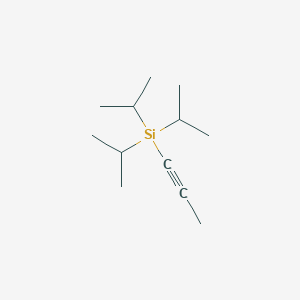

The compound 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid is a derivative of benzothiadiazole, which is a heterocyclic compound containing sulfur and nitrogen within a fused ring system. This class of compounds is known for its diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of benzothiadiazole derivatives often involves the functionalization of the core structure to introduce various substituents that can modulate the compound's physical, chemical, and biological properties. For example, the paper titled "4-Amino-2,1,3-benzothiadiazole as a Removable Bidentate Directing Group for the Pd(II)-Catalyzed Arylation/Oxygenation of sp2/sp3 β-C-H Bonds of Carboxamides" describes the use of 4-amino-2,1,3-benzothiadiazole as a directing group in palladium-catalyzed C-H activation and functionalization reactions. This approach could potentially be applied to the synthesis of the compound by using a similar bidentate directing group strategy to introduce the sulfonylamino-methyl group onto the cyclohexanecarboxylic acid moiety.

Molecular Structure Analysis

The molecular structure of benzothiadiazole derivatives is characterized by the presence of a benzothiadiazole ring, which can influence the electronic properties of the molecule through resonance and inductive effects. The paper on the hydrolysis and photolysis of a related quinol ester provides insights into how the benzothiadiazole substituent can stabilize certain intermediates through resonance, suggesting that similar stabilization might occur in the compound of interest.

Chemical Reactions Analysis

Benzothiadiazole derivatives can undergo various chemical reactions, including hydrolysis and photolysis, as demonstrated in the study of a model anti-tumor quinol ester . The presence of the benzothiadiazole moiety can affect the rate and selectivity of these reactions, which is important for understanding the reactivity and potential metabolism of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazole derivatives, such as solubility and thermal stability, can be influenced by the nature of the substituents attached to the core structure. The paper on the synthesis and characterization of co-crystals shows that the formation of hydrogen bonds and other intermolecular interactions in the crystal lattice can affect the solubility of the compounds. These findings could be relevant to the solubility and stability of 4-{[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-methyl}cyclohexanecarboxylic acid, as similar intermolecular interactions might be present.

科学研究应用

血小板聚集抑制

该化合物的衍生物 N-(2,1,3-苯并噻二唑-4-基)邻氨基苯甲酸已被研究其对血小板聚集的影响。这项研究表明在血小板聚集抑制有益的条件下具有潜在的应用 (Elslager & Haley, 1972)。

EP 受体亲和力

对磺酰胺衍生物(包括与苯并噻二唑相关的衍生物)的研究探索了它们作为 EP1 受体拮抗剂的潜力。这暗示了在与 EP 受体活性相关的医疗条件中的可能应用 (长谷川等人,2006)。

有机合成中的催化

该化合物作为 Pd(II) 催化的 sp2/sp3 C-H 活化/官能化在各种羧酰胺体系中的双齿导向基团的作用表明在有机合成中具有显着的用途,特别是在复杂有机分子的修饰中 (Reddy 等人,2016)。

配位化学和晶体工程

功能化的苯并噻二唑,包括 4-氨基-2,1,3-苯并噻二唑,在金属配位化学和晶体工程中具有新的应用。这项研究为设计用于各种技术应用的新材料和化合物开辟了可能性 (Bashirov 等人,2014)。

抗菌和抗结核活性

已评估与 4-氨基-5-(3-吡啶基)-4H-1,2,4-三唑-3-硫醇(一种相关化合物)衍生的化合物的抗菌和抗结核活性。这表明在开发新的抗菌剂中具有潜在的应用 (Dave 等人,2007)。

安全和危害

属性

IUPAC Name |

4-[(2,1,3-benzothiadiazol-4-ylsulfonylamino)methyl]cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S2/c18-14(19)10-6-4-9(5-7-10)8-15-23(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-3,9-10,15H,4-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUCPNJCAPZVNJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CNS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)

amino]-acetic acid](/img/structure/B1308374.png)